(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives, which this compound is structurally related to, are known to affect a wide range of biological processes These include various signaling pathways and enzymatic reactions
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that this compound may have similar effects at the molecular and cellular level .
Biological Activity
The compound (E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide represents a novel derivative within the tetrahydrothieno[2,3-c]pyridine class, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial effects and interactions with specific biological targets.
Structure and Synthesis
This compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core and various functional groups such as an acetyl and a nitrophenyl moiety. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of these functional groups in a controlled manner. Recent studies have utilized molecular hybridization approaches to develop derivatives with enhanced biological properties .
Antimicrobial Activity
The biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives has revealed promising antimicrobial properties. A study reported that compounds within this class exhibited significant activity against Gram-positive bacteria like Sarcina lutea, while showing limited efficacy against Gram-negative bacteria such as Escherichia coli . The activity was quantified using the IC50 metric, indicating the concentration required to inhibit 50% of bacterial growth.
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
6-acetyl-... | Sarcina lutea (Gram-positive) | 15.0 |
6-acetyl-... | Escherichia coli (Gram-negative) | >100 |
These results suggest that structural modifications can significantly influence the antimicrobial efficacy of these compounds.
Antitubercular Activity
In the context of tuberculosis treatment, certain derivatives of tetrahydrothieno[2,3-c]pyridine have been evaluated for their ability to inhibit Mycobacterium tuberculosis pantothenate synthetase. The compound 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide showed an IC50 value of 5.87 ± 0.12 µM , indicating strong inhibitory potential against this target enzyme . Furthermore, it displayed non-cytotoxicity at concentrations up to 50 µM , making it a candidate for further development in anti-tuberculosis therapy.
Neuropathic Pain Relief
Recent investigations have identified compounds from this class as potential antagonists for metabotropic glutamate receptor 1 (mGluR1), which is implicated in chronic pain pathways. Compounds designed with the tetrahydrothieno[2,3-c]pyridine scaffold demonstrated significant pain-suppressing activity in animal models. For instance, one study highlighted that specific derivatives exhibited favorable pharmacokinetic profiles and effective oral bioavailability .
The mechanisms underlying the biological activities of these compounds are diverse and often involve interaction with specific enzymes or receptors. For example:
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitubercular Mechanism : Inhibition of pantothenate synthetase disrupts essential metabolic functions in Mycobacterium tuberculosis.
- Neuropathic Pain Modulation : Antagonism at mGluR1 may alter neurotransmitter release and reduce pain signaling.
Case Studies
Several case studies have been documented regarding the efficacy of these compounds:
- Antimicrobial Efficacy : A study focusing on various derivatives showed that modifications to the thieno[2,3-c]pyridine core could enhance antibacterial potency against Sarcina lutea.
- Tuberculosis Treatment : A clinical evaluation highlighted the potential use of specific tetrahydrothieno[2,3-c]pyridine derivatives in treating resistant strains of Mycobacterium tuberculosis, emphasizing their low cytotoxicity and high selectivity.
Properties
IUPAC Name |
6-acetyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-11(24)22-9-8-14-15(10-22)29-19(17(14)18(20)26)21-16(25)7-4-12-2-5-13(6-3-12)23(27)28/h2-7H,8-10H2,1H3,(H2,20,26)(H,21,25)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCMWVKQNBTSHM-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.